molecular formula C7H4INO5 B1650138 Benzoic acid, 2-iodosyl-4-nitro- CAS No. 112391-34-1

Benzoic acid, 2-iodosyl-4-nitro-

Cat. No.: B1650138
CAS No.: 112391-34-1
M. Wt: 309.01 g/mol
InChI Key: FBADTBVXQIPLPP-UHFFFAOYSA-N
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Description

Benzoic acid, 2-iodosyl-4-nitro- is an organic compound characterized by the presence of both an iodosyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodosyl-4-nitrobenzoic acid typically involves the nitration of 2-iodobenzoic acid followed by oxidation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The subsequent oxidation step converts the iodo group to an iodosyl group, often using oxidizing agents such as hydrogen peroxide or peracids .

Industrial Production Methods: While specific industrial production methods for 2-iodosyl-4-nitrobenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-iodosyl-4-nitro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Halogenation agents, nitrating mixtures.

Major Products:

    Oxidation: Formation of iodyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted benzoic acids depending on the reagents used.

Scientific Research Applications

Benzoic acid, 2-iodosyl-4-nitro- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions.

    Biology: Potential use in biochemical assays to study oxidative stress and related pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-iodosyl-4-nitrobenzoic acid primarily involves its ability to act as an oxidizing agent. The iodosyl group can transfer oxygen atoms to various substrates, facilitating oxidation reactions. The nitro group, on the other hand, can undergo reduction, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .

Comparison with Similar Compounds

    2-Iodosylbenzoic acid: Similar structure but lacks the nitro group.

    4-Nitrobenzoic acid: Similar structure but lacks the iodosyl group.

    2-Iodyl-4-nitrobenzoic acid: An oxidized form of 2-iodosyl-4-nitrobenzoic acid.

Uniqueness: Benzoic acid, 2-iodosyl-4-nitro- is unique due to the presence of both the iodosyl and nitro groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Properties

IUPAC Name

2-iodosyl-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO5/c10-7(11)5-2-1-4(9(13)14)3-6(5)8-12/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBADTBVXQIPLPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395415
Record name Benzoic acid, 2-iodosyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112391-34-1
Record name Benzoic acid, 2-iodosyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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